1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
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Overview
Description
1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a purine derivative, a piperidine ring, and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione typically involves multiple steps:
Formation of the Purine Derivative: The starting material, 9-methyl-9H-purine, is synthesized through alkylation of purine with methyl iodide.
Piperidine Ring Formation: The purine derivative is then reacted with 4-piperidone under reductive amination conditions to form the piperidine ring.
Imidazolidine-2,4-dione Formation: The final step involves the reaction of the piperidine derivative with phenyl isocyanate to form the imidazolidine-2,4-dione moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the purine and piperidine rings.
Reduction: Reduced forms of the imidazolidine-2,4-dione moiety.
Substitution: Substituted purine or piperidine derivatives.
Scientific Research Applications
1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
1,10-Phenanthroline: Another ligand used in metal complexation.
Uniqueness
1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is unique due to its combination of a purine derivative, a piperidine ring, and an imidazolidine-2,4-dione moiety, which imparts distinct chemical and biological properties not found in simpler compounds like 2,2’-bipyridyl or 1,10-phenanthroline.
Properties
IUPAC Name |
1-[1-(9-methylpurin-6-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c1-24-13-23-17-18(24)21-12-22-19(17)25-9-7-14(8-10-25)26-11-16(28)27(20(26)29)15-5-3-2-4-6-15/h2-6,12-14H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSPPSUWIDVVMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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